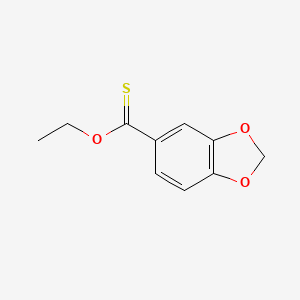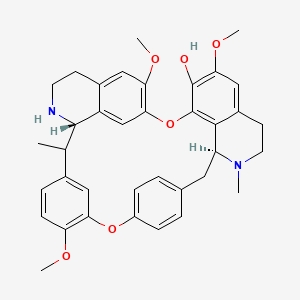
(R)-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with the molecular formula C8H17NO7 and a molecular weight of 239.22 g/mol. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Chemical Reactions Analysis
Types of Reactions: ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an additive in various chemical processes
Mechanism of Action
The mechanism of action of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, binding to enzymes and receptors, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparison with Similar Compounds
- ®-1-(Hydroxymethyl)propylamine
- ®-Tartaric acid
- ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (S-(R*,R*))-tartrate .
Comparison: Compared to its similar compounds, ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct chiral properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
14621-07-9 |
|---|---|
Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
[(2R)-1-hydroxybutan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m11/s1 |
InChI Key |
ZMEGDKGDGOQGDK-SRRYXMDWSA-N |
Isomeric SMILES |
CC[C@H](CO)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Related CAS |
26293-34-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


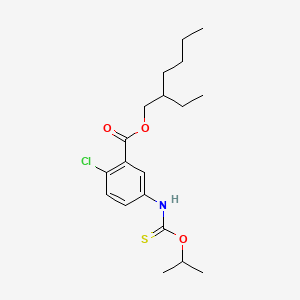
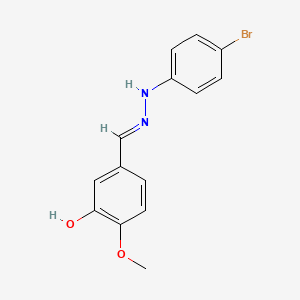
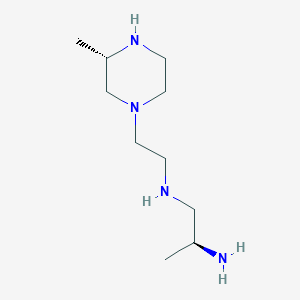
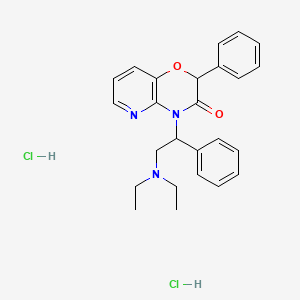
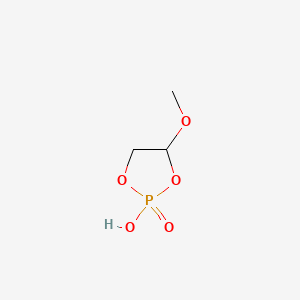
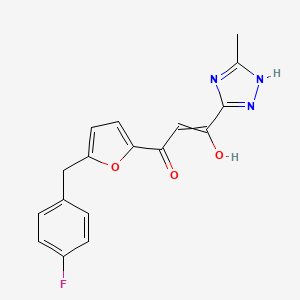
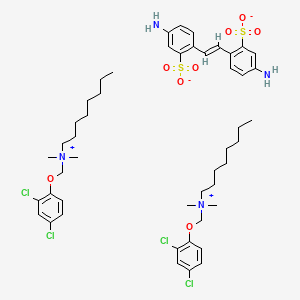

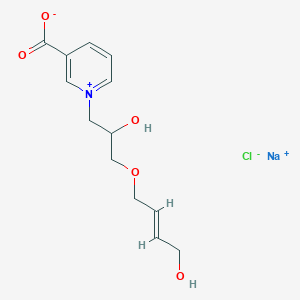
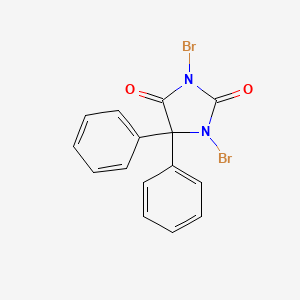

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
